N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and a cyclopropylpyridine group, which can influence the compound’s biological activity.
Mechanism of Action
Target of Action
Similar compounds have been reported to modulate atp-binding cassette transporters , which play a crucial role in cellular processes such as transmembrane transport of various substrates.
Mode of Action
Related compounds have been synthesized via a pd-catalyzed c-n cross-coupling .
Biochemical Pathways
Similar compounds have been reported to affect pathways involving atp-binding cassette transporters .
Result of Action
Related compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown potential anticancer activity These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Similar compounds have shown cytotoxic activity against certain cancer cell lines These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the carboxamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an amine, such as 5-cyclopropylpyridin-3-ylmethylamine, under suitable conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer properties and other therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole core and have been studied for their anticancer activity.
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo thiazol-2(3H)-one: Another compound with a similar structural motif.
Uniqueness
N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the cyclopropylpyridine group, which can impart distinct biological properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(13-3-4-15-16(6-13)22-10-21-15)19-8-11-5-14(9-18-7-11)12-1-2-12/h3-7,9,12H,1-2,8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGYMDZKXYVYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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